![molecular formula C26H30N6O4 B10841400 2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
2,7-Bis[2-(piperazino)acetamido]anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis[2-(piperazino)acetamido]anthraquinone is a synthetic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of 2,7-Bis[2-(piperazino)acetamido]anthraquinone involves several steps. One common method starts with the acetylation of 2,7-diaminoanthraquinone, followed by amination to introduce the piperazino groups . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,7-Bis[2-(piperazino)acetamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The piperazino groups can be substituted with other amines or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,7-Bis[2-(piperazino)acetamido]anthraquinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Wirkmechanismus
The primary mechanism of action of 2,7-Bis[2-(piperazino)acetamido]anthraquinone involves the inhibition of telomerase activity. Telomerase is an enzyme that maintains the length of telomeres, which are protective caps at the ends of chromosomes. By inhibiting telomerase, the compound can induce cellular senescence and apoptosis in cancer cells . This mechanism involves binding to the telomerase enzyme and disrupting its function, leading to shortened telomeres and eventual cell death .
Vergleich Mit ähnlichen Verbindungen
2,7-Bis[2-(piperazino)acetamido]anthraquinone is unique compared to other anthraquinone derivatives due to its specific substitution pattern and piperazino groups. Similar compounds include:
Doxorubicin: An anthraquinone derivative used as a chemotherapy drug.
Mitoxantrone: Another anthraquinone-based drug with anticancer properties.
The uniqueness of this compound lies in its dual piperazino groups, which enhance its telomerase inhibitory activity and make it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C26H30N6O4 |
|---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
N-[9,10-dioxo-7-[(2-piperazin-1-ylacetyl)amino]anthracen-2-yl]-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C26H30N6O4/c33-23(15-31-9-5-27-6-10-31)29-17-1-3-19-21(13-17)26(36)22-14-18(2-4-20(22)25(19)35)30-24(34)16-32-11-7-28-8-12-32/h1-4,13-14,27-28H,5-12,15-16H2,(H,29,33)(H,30,34) |
InChI-Schlüssel |
OBWFXMCXHJYGRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CN5CCNCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



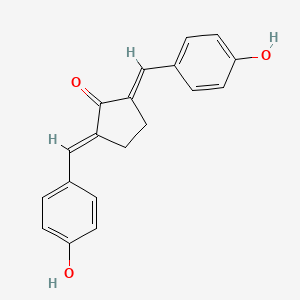


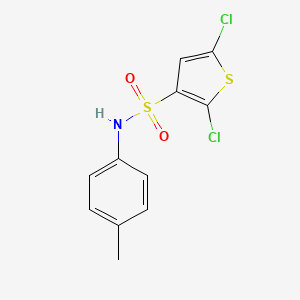
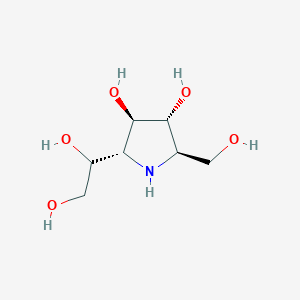




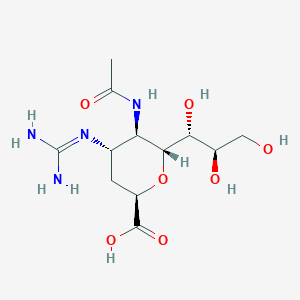

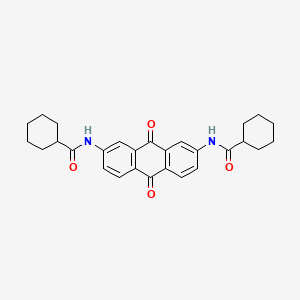
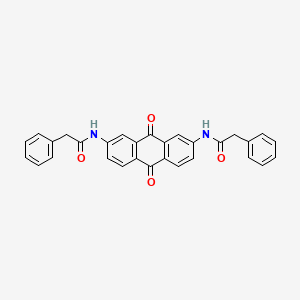
![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)